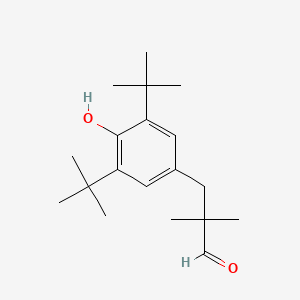

3-(3,5-Ditert-butyl-4-hydroxyphenyl)-2,2-dimethylpropanal

Übersicht

Beschreibung

CGP 13501, auch bekannt als 3-(3’,5’-Di-tert-butyl-4’-hydroxy)phenyl-2,2-dimethylpropanal, ist eine von Novartis entwickelte Verbindung. Es handelt sich um einen positiven allosterischen Modulator von Gamma-Aminobuttersäure-Typ-B-Rezeptoren. Diese Verbindung wurde in der Neurowissenschaftlichen Forschung aufgrund ihrer Fähigkeit, die durch Gamma-Aminobuttersäure vermittelten Reaktionen zu verstärken, vorgestellt .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von CGP 13501 beinhaltet die Reaktion von 3,5-Di-tert-butyl-4-hydroxybenzaldehyd mit 2,2-Dimethylpropanal unter bestimmten Bedingungen. Die Reaktion erfordert typischerweise einen Katalysator und wird in einem organischen Lösungsmittel wie Dimethylsulfoxid durchgeführt. Das Produkt wird dann mit Hilfe der Hochleistungsflüssigkeitschromatographie gereinigt, um eine Reinheit von über 98% zu erreichen .

Industrielle Produktionsverfahren

Die industrielle Produktion von CGP 13501 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von automatisierten Reaktoren und kontinuierlichen Fließsystemen, um eine gleichbleibende Qualität und Ausbeute zu gewährleisten. Das Endprodukt wird strengen Qualitätskontrollmaßnahmen unterzogen, darunter Hochleistungsflüssigkeitschromatographie und Massenspektrometrie, um seine Reinheit und Identität zu bestätigen .

Analyse Chemischer Reaktionen

Arten von Reaktionen

CGP 13501 unterliegt hauptsächlich Oxidations- und Substitutionsreaktionen. Die Hydroxylgruppe in der Verbindung kann zu entsprechenden Chinonen oxidiert werden, während die Aldehydgruppe an nukleophilen Substitutionsreaktionen teilnehmen kann .

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid können verwendet werden, um die Hydroxylgruppe zu oxidieren.

Substitution: Nukleophile wie Amine oder Thiole können unter milden sauren oder basischen Bedingungen mit der Aldehydgruppe reagieren.

Hauptprodukte

Oxidation: Das Hauptprodukt der Oxidation ist das entsprechende Chinonderivat.

Substitution: Die Hauptprodukte von Substitutionsreaktionen sind die entsprechenden Imine oder Thioether.

Wissenschaftliche Forschungsanwendungen

CGP 13501 wurde ausgiebig auf seine Anwendungen in verschiedenen Bereichen untersucht:

Chemie: Wird als Modellverbindung verwendet, um die Auswirkungen sterischer Hinderung auf Reaktionsmechanismen zu untersuchen.

Biologie: Untersucht auf seine Rolle bei der Modulation der Aktivität von Gamma-Aminobuttersäure-Typ-B-Rezeptoren in Nervenzellen.

Medizin: Als potenzieller therapeutischer Wirkstoff für neurologische Erkrankungen wie Epilepsie und Angstzustände erforscht.

Industrie: Wird bei der Entwicklung neuer Materialien mit erhöhter Stabilität und Reaktivität eingesetzt.

Wirkmechanismus

CGP 13501 entfaltet seine Wirkung, indem es an Gamma-Aminobuttersäure-Typ-B-Rezeptoren bindet und deren Reaktion auf Gamma-Aminobuttersäure verstärkt. Diese positive allosterische Modulation erhöht die Affinität des Rezeptors für Gamma-Aminobuttersäure, was zu einer verstärkten inhibitorischen Neurotransmission führt. Die beteiligten molekularen Zielstrukturen umfassen die Gamma-Aminobuttersäure-Typ-B-Rezeptor-Untereinheiten GABBR1 und GABBR2 .

Wirkmechanismus

CGP 13501 exerts its effects by binding to gamma-aminobutyric acid type B receptors and enhancing their response to gamma-aminobutyric acid. This positive allosteric modulation increases the receptor’s affinity for gamma-aminobutyric acid, leading to enhanced inhibitory neurotransmission. The molecular targets involved include the gamma-aminobutyric acid type B receptor subunits GABBR1 and GABBR2 .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

CGP 7930: Ein weiterer positiver allosterischer Modulator von Gamma-Aminobuttersäure-Typ-B-Rezeptoren mit einer ähnlichen Struktur wie CGP 13501.

Propofol: Ein strukturelles Analogon von CGP 13501, das für seine Anästhesieeigenschaften bekannt ist.

Einzigartigkeit

CGP 13501 ist aufgrund seiner hohen Selektivität und Potenz als positiver allosterischer Modulator von Gamma-Aminobuttersäure-Typ-B-Rezeptoren einzigartig. Im Gegensatz zu anderen ähnlichen Verbindungen hat sich gezeigt, dass CGP 13501 minimale Off-Target-Effekte aufweist, was es zu einem wertvollen Werkzeug in der Neurowissenschaftlichen Forschung macht .

Eigenschaften

IUPAC Name |

3-(3,5-ditert-butyl-4-hydroxyphenyl)-2,2-dimethylpropanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30O2/c1-17(2,3)14-9-13(11-19(7,8)12-20)10-15(16(14)21)18(4,5)6/h9-10,12,21H,11H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGWATTXMMMANFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CC(C)(C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501017435 | |

| Record name | 3,5-bis(1,1-Dimethylethyl)-4-hydroxy-α,α-dimethylbenzenepropanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56189-68-5 | |

| Record name | 3,5-bis(1,1-Dimethylethyl)-4-hydroxy-α,α-dimethylbenzenepropanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.